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Amitriptyline N-Oxide-d6

Cat. No.: B1161673
M. Wt: 299.44
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeling in Scientific Inquiry

The use of stable, non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) has revolutionized various fields, including pharmaceutical research, metabolomics, and environmental analysis. musechem.comsymeres.com These labeled compounds act as tracers, enabling the detailed study of metabolic pathways, reaction kinetics, and the fate of drugs and other xenobiotics within a biological system. symeres.comnih.gov

Stable isotope-labeled internal standards are fundamental to improving the precision and accuracy of analytical measurements. musechem.com Because they are chemically almost identical to the analyte of interest, they behave similarly during sample preparation, extraction, and analysis. musechem.comscioninstruments.com This mirroring of behavior allows for the correction of variations and potential losses that can occur at each stage of the analytical process, ensuring that the final results are both accurate and reproducible. musechem.com

In quantitative analysis, particularly in techniques like mass spectrometry (MS), stable isotope-labeled compounds are the gold standard for internal standards. scioninstruments.comnih.gov By adding a known amount of the labeled standard to a sample, a ratio of the analyte to the standard can be established. lgcstandards.com This ratio remains constant even if there are fluctuations in instrument performance or sample handling, allowing for precise quantification of the analyte's concentration. musechem.com This is especially critical in pharmaceutical research for determining drug concentrations in biological fluids and in metabolomics for quantifying endogenous metabolites. musechem.comcdc.gov

Biological samples, such as plasma or urine, are complex matrices containing numerous endogenous substances that can interfere with the detection of the target analyte, a phenomenon known as the matrix effect. musechem.comwaters.com This interference can either suppress or enhance the analyte's signal, leading to inaccurate quantification. nih.gov Stable isotope-labeled internal standards co-elute with the analyte and experience the same matrix effects. lgcstandards.comwaters.com By measuring the ratio of the analyte to the internal standard, these effects can be effectively canceled out, leading to more reliable and accurate results. musechem.comlgcstandards.com

Rationale for Deuterium Labeling in Research Applications

Among the stable isotopes, deuterium (²H or D) holds a special place due to its unique properties and the relative ease of its incorporation into organic molecules. symeres.com

Deuterium labeling offers several key advantages. The significant mass difference between hydrogen (¹H) and deuterium (²H) makes deuterated compounds easily distinguishable from their unlabeled counterparts in mass spectrometry. researchgate.net This distinction is crucial for their use as internal standards. Furthermore, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. juniperpublishers.com This "kinetic isotope effect" can slow down metabolic processes that involve the breaking of a C-H bond, which can be a valuable tool in drug metabolism studies to understand metabolic pathways and to potentially improve the metabolic stability of a drug. juniperpublishers.comresearchgate.net Deuterium-labeled compounds are also cost-effective and relatively simple to synthesize. nih.gov

While deuterium labeling is a powerful technique, it is essential to consider the stability of the deuterium label. In some instances, deuterium atoms, particularly those attached to heteroatoms like oxygen or nitrogen, can exchange with hydrogen atoms from the surrounding solvent (e.g., water). wikipedia.org This back-exchange can compromise the accuracy of quantitative analysis. Therefore, careful consideration must be given to the position of the deuterium label within the molecule to ensure its stability throughout the experimental process. scispace.com In the case of Amitriptyline (B1667244) N-Oxide-d6, the deuterium atoms are placed on the N,N-dimethyl group, a position generally stable to exchange under typical analytical conditions.

Research Findings on Amitriptyline N-Oxide-d6

Amitriptyline N-Oxide is a metabolite of the widely used antidepressant drug Amitriptyline. sigmaaldrich.comsigmaaldrich.com The deuterated analogue, this compound, serves as a valuable internal standard for the accurate quantification of Amitriptyline and its metabolites in biological samples. veeprho.comtheclinivex.com

Below are tables detailing the chemical properties of Amitriptyline N-Oxide and its deuterated form, highlighting the key identifiers used in research.

Table 1: Chemical Properties of Amitriptyline N-Oxide This interactive table displays the known chemical properties of Amitriptyline N-Oxide.

Property Value Source
Molecular Formula C₂₀H₂₃NO sigmaaldrich.com
Molecular Weight 293.40 g/mol sigmaaldrich.comsimsonpharma.com
CAS Number 4317-14-0 sigmaaldrich.comsimsonpharma.com
Appearance White to off-white solid sigmaaldrich.comsigmaaldrich.com
Melting Point Not specified
Boiling Point 830.59 K (calculated) chemeo.com
Water Solubility (log₁₀WS) -4.65 (calculated) chemeo.com

| Octanol/Water Partition Coefficient (logP) | 4.259 (calculated) | chemeo.com |

Table 2: Chemical Identifiers for this compound This interactive table provides the key chemical identifiers for this compound.

Identifier Value Source
Molecular Formula C₂₀H₁₇D₆NO synzeal.com
Molecular Weight 299.4 g/mol (approx.)
CAS Number Not explicitly available for the N-Oxide-d6, but the precursor Amitriptyline-d6 HCl is 203645-63-0 veeprho.comsynzeal.com
Synonyms Isotope analog of Amitriptyline N-Oxide theclinivex.com

| Synthesis Intermediate | 5-Ethylidene-10,11-dihydro-5H-dibenzo[a,d]cycloheptene | theclinivex.com |

The use of this compound as an internal standard is crucial in studies investigating the metabolism of Amitriptyline, for example, in studies looking at drug metabolism by fungi found on cadavers, which has implications in forensic toxicology. theclinivex.com Its application in conjunction with advanced analytical techniques like LC-ESI-MS/MS and GC-MS allows for the precise and reliable quantification of drug metabolites in complex biological matrices. theclinivex.com

Contextualization of this compound within Contemporary Research

This compound is the isotopically labeled form of Amitriptyline N-Oxide, a metabolite of the well-known tricyclic antidepressant, amitriptyline. The "-d6" designation indicates that six hydrogen atoms in the molecule have been replaced by deuterium atoms. This labeling makes it a valuable tool in modern analytical chemistry and biomedical research.

One of the primary applications of this compound is as an internal standard for the quantification of Amitriptyline N-Oxide in biological samples. Its chemical behavior is nearly identical to the natural metabolite, but its increased mass allows it to be separately detected by mass spectrometry. This is crucial in pharmacokinetic studies, where precise measurement of drug and metabolite concentrations over time is essential.

Furthermore, research has utilized Amitriptyline N-Oxide and its labeled analogue in studies investigating drug metabolism by various organisms. For example, it has been used in biological studies to understand how drugs are metabolized by fungi found on cadavers, with analysis carried out using techniques like Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). labmix24.com Such research contributes to the fields of forensic toxicology and mycology. The development of antidepressant drugs has also benefited from the use of these compounds. theclinivex.com

Below is a table detailing the key properties of this compound:

PropertyValue
Chemical Formula C₂₀H₁₇D₆NO
Molecular Weight 299.44
Appearance White Solid
Primary Application Isotope analog for research

Properties

Molecular Formula

C₂₀H₁₇D₆NO

Molecular Weight

299.44

Synonyms

3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine N-Oxide-d6;  10,11-Dihydro-N,N-dimethyl-5H-Dibenzo[a,d]cycloheptene-Δ5,γ-propylamine N-Oxide-d6;  Amitriptyline Oxide-d6;  Amitriptylinoxide-d6;  Equilibrin-d6

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation Strategies for Amitriptyline N Oxide D6

Approaches for Deuterium (B1214612) Integration into Organic Molecules

The introduction of deuterium into organic molecules can be achieved through various methods, each with its own advantages and applications. researchgate.net These methods range from simple hydrogen-deuterium exchange to more complex multi-step syntheses using deuterated reagents. researchgate.net The choice of method depends on the desired position of the deuterium label, the stability of the molecule to the reaction conditions, and the required level of deuterium incorporation.

Hydrogen-deuterium (H/D) exchange is a common method for introducing deuterium into a molecule by replacing labile hydrogen atoms with deuterium from a deuterium source, such as heavy water (D₂O). wikipedia.orgmdpi.com This exchange can be catalyzed by acids, bases, or metals. wikipedia.org

Acid- and base-catalyzed H/D exchange reactions are among the earliest reported methods. mdpi.com The rate of these reactions is highly dependent on the pH of the solution. mdpi.com Base-catalyzed exchange typically involves the deprotonation of a carbon atom to form a carbanion, which is then quenched with a deuterium source. This method is particularly effective for hydrogens adjacent to electron-withdrawing groups. Acid-catalyzed exchange, on the other hand, often proceeds via an electrophilic substitution mechanism on aromatic rings or through enolization for carbonyl compounds. mdpi.com

Table 1: Comparison of Hydrogen-Deuterium Exchange Protocols

Protocol Catalyst Deuterium Source Typical Substrates Mechanism
Acid-Catalyzed Exchange Brønsted or Lewis Acids D₂O, Deuterated Acids Aromatic compounds, Carbonyls Electrophilic substitution, Enolization
Base-Catalyzed Exchange Brønsted or Lewis Bases D₂O, Deuterated Bases Compounds with acidic C-H bonds Carbanion formation

| Metal-Catalyzed Exchange | Pd, Pt, Ru, Ni | D₂O, D₂ gas | Aromatic and aliphatic C-H bonds | C-H activation |

Catalytic methods often employ transition metals to facilitate the exchange of less labile C-H bonds with deuterium. wikipedia.org These methods can utilize deuterium gas (D₂) or a deuterated solvent as the deuterium source. researchgate.net

Catalytic isotope exchange using deuterium gas is a powerful technique for incorporating deuterium into organic molecules. x-chemrx.com Catalysts such as palladium on carbon (Pd/C), platinum, and ruthenium are commonly used to activate the C-H bond and facilitate the exchange with deuterium. acs.org This method can be used to deuterate a wide range of functional groups, including aromatic rings and alkyl chains. acs.org The selectivity of the deuteration can often be controlled by the choice of catalyst and reaction conditions. acs.org

Another approach involves the in-situ generation of deuterium gas. For example, the reaction of aluminum with D₂O in the presence of a palladium catalyst can be used to achieve H-D exchange. This method offers a safer and more convenient alternative to handling deuterium gas directly.

For the synthesis of Amitriptyline-d6, the deuterium labels are specifically located on the two N-methyl groups of the side chain. cleanchemlab.com This requires a targeted approach to isotopic labeling.

One common strategy for introducing deuterated methyl groups is through the use of deuterated methylating agents, such as iodomethane-d₃ (CD₃I). The precursor to amitriptyline (B1667244), nortriptyline (B1679971) (which has a secondary amine), can be dimethylated using CD₃I to introduce two trideuteromethyl groups.

Alternatively, reductive amination can be employed. This would involve reacting the primary amine precursor with a deuterated formaldehyde (B43269) source (e.g., paraformaldehyde-d₂) in the presence of a reducing agent. A more direct approach starts with the appropriate precursor and utilizes reductive amination with formaldehyde-d₂ and a deuterated reducing agent like sodium cyanoborodeuteride (NaBD₃CN).

A general and versatile method for the synthesis of selectively deuterated amines involves the treatment of ynamides with a mixture of triflic acid and a deuterated silane. This approach allows for high levels of deuterium incorporation at the α and/or β positions relative to the nitrogen atom.

Chemical Synthesis of Amitriptyline N-Oxide-d6

The synthesis of this compound is a two-stage process. First, the deuterated precursor, Amitriptyline-d6, is synthesized. This is followed by the N-oxidation of the tertiary amine to yield the final product.

The synthesis of amitriptyline typically begins with a tricyclic ketone, 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one. This ketone is then reacted with a Grignard reagent, 3-(dimethylamino)propylmagnesium chloride, followed by dehydration to form the exocyclic double bond of amitriptyline. wikipedia.orgijnc.ir

For the synthesis of Amitriptyline-d6, a deuterated Grignard reagent, 3-(di(methyl-d₃)amino)propylmagnesium chloride, is required. This deuterated reagent can be prepared from 1-chloro-3-(di(methyl-d₃)amino)propane, which in turn can be synthesized from 3-chloropropylamine (B7771022) by N-methylation using a deuterated methyl source.

An alternative synthetic route involves the condensation of 3-dimethylaminopropyl chloride with 10,11-dihydro-5H-dibenzo[a,d]cycloheptene in the presence of a base. ijnc.ir To produce the d6 analog, 3-(di(methyl-d₃)amino)propyl chloride would be used.

The final step in the synthesis of this compound is the oxidation of the tertiary amine group in Amitriptyline-d6. tandfonline.comnih.gov This transformation is a common reaction in organic chemistry and can be achieved using various oxidizing agents. asianpubs.org

Hydrogen peroxide (H₂O₂) is a widely used and environmentally friendly oxidant for the N-oxidation of tertiary amines. asianpubs.orgpearson.comresearchgate.netresearchgate.net The reaction is often catalyzed by various reagents to improve efficiency and selectivity. researchgate.netresearchgate.netacs.org Flavin-catalyzed H₂O₂ oxidation provides a mild and highly effective method for this conversion. acs.org Other catalysts, such as those based on manganese or rhenium, have also been reported. asianpubs.org Peroxy acids, like meta-chloroperoxybenzoic acid (mCPBA), are also effective reagents for the N-oxidation of amines. The choice of oxidant and reaction conditions is crucial to avoid unwanted side reactions, such as oxidation of other parts of the amitriptyline molecule. researchgate.netmdpi.com

Table 2: Common Oxidizing Agents for N-Oxidation of Tertiary Amines

Oxidizing Agent Typical Reaction Conditions Advantages Disadvantages
Hydrogen Peroxide (H₂O₂) Aqueous or alcoholic solution, often with a catalyst Environmentally friendly, readily available May require a catalyst for efficient reaction
meta-Chloroperoxybenzoic acid (mCPBA) Chlorinated solvents (e.g., CH₂Cl₂) High reactivity, generally clean reactions Potentially explosive, requires careful handling
Caro's acid (H₂SO₅) Prepared in situ from H₂O₂ and H₂SO₄ Powerful oxidizing agent Strongly acidic, can cause side reactions

| Ozone (O₃) | Bubbled through a solution of the amine | Strong oxidant | Requires specialized equipment, can be non-selective |

Purification and Isolation Techniques for Labeled Compounds

The purification and isolation of isotopically labeled compounds such as this compound are critical steps to ensure the final product is free from unlabeled or partially labeled precursors, as well as other process-related impurities. The techniques employed are generally analogous to those used for their non-labeled counterparts but may require optimization to handle subtle differences in physical properties arising from isotopic substitution.

High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the purification of deuterated compounds. chemicalsknowledgehub.com Reversed-phase HPLC, in particular, is effective for separating compounds based on polarity. researchgate.net For this compound, a C18 column could be utilized with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. researchgate.net The separation efficiency of HPLC allows for the isolation of the desired labeled compound with high chemical purity.

Gas-liquid chromatography is another viable technique, particularly for volatile or semi-volatile compounds. nih.gov The separation of deuterated isotopologues from their protiated forms is achievable, with stationary phase selection being crucial for resolution. nih.gov Studies have shown that polar stationary phases often result in the heavier isotopic compounds eluting later (a normal isotope effect), while nonpolar phases can cause them to elute earlier (an inverse isotope effect). nih.gov

In addition to chromatographic methods, other physical separation techniques can be employed. For instance, fractional distillation can be used to separate compounds with different boiling points; the boiling point of deuterated water (D₂O) is slightly higher than that of normal water (H₂O) (101.4 °C vs. 100.0 °C), a principle that can be applied to other deuterated substances. libretexts.org While the difference in boiling points between Amitriptyline N-Oxide and its d6 analogue might be minimal, this technique could be useful in removing certain impurities.

After initial purification, the isolation of the final product typically involves removing the solvent, often through evaporation under reduced pressure, followed by techniques such as crystallization or precipitation to obtain the solid compound. The entire process requires careful handling to prevent back-exchange of deuterium atoms with protons from the environment, especially if the deuterium is on a labile site. wikipedia.org

Characterization of Synthetic Products and Isotopic Purity Verification

Following synthesis and purification, rigorous analytical characterization is essential to confirm the chemical identity, and more importantly, the isotopic purity and location of the deuterium atoms in the this compound molecule. This is primarily accomplished using mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass spectrometry (MS) is an indispensable tool for the analysis of isotopically labeled compounds. researchgate.netresearchgate.net It directly measures the mass-to-charge ratio (m/z) of ions, providing two crucial pieces of information for this compound: confirmation of successful deuterium incorporation and the degree of isotopic enrichment. chemicalsknowledgehub.comresearchgate.net

The molecular weight of unlabeled Amitriptyline N-Oxide is 293.40 g/mol . sigmaaldrich.com By replacing six hydrogen atoms (atomic mass ≈ 1.008 Da) with six deuterium atoms (atomic mass ≈ 2.014 Da), the molecular weight of this compound increases to approximately 299.44 g/mol . lgcstandards.com High-resolution mass spectrometry (HRMS) can detect this mass shift with high precision, confirming that the labeling reaction was successful. researchgate.net

Furthermore, MS analysis reveals the isotopic distribution and abundance. The mass spectrum will show a cluster of peaks corresponding to molecules with varying numbers of deuterium atoms. A successful synthesis of this compound will show the peak at m/z corresponding to the d6 species as the most abundant, allowing for the calculation of isotopic purity (e.g., >98%). Techniques like liquid chromatography-mass spectrometry (LC-MS) are often employed, which couple the separation power of LC with the detection capabilities of MS. nih.govmdpi.com

Table 1: Molecular Weight Comparison

Compound Molecular Formula Molecular Weight ( g/mol )
Amitriptyline N-Oxide C₂₀H₂₃NO 293.40 sigmaaldrich.com

In the ¹H NMR spectrum of a highly deuterated compound like this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly diminished. wikipedia.orgsigmaaldrich.com For this compound, where the six hydrogens on the two N-methyl groups are replaced, the characteristic singlet for these methyl protons in the unlabeled compound's spectrum would be missing. This provides strong evidence for the site-specific nature of the isotopic labeling.

Conversely, deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei. wikipedia.org Although it has lower sensitivity and resolution compared to ¹H NMR, it is a powerful tool for verifying the effectiveness of deuteration. wikipedia.orghuji.ac.il The ²H NMR spectrum of this compound would show a signal in the region corresponding to the N-methyl groups, confirming that the deuterium atoms are located at the intended positions. The chemical shift range in ²H NMR is similar to that of ¹H NMR, making spectral interpretation straightforward. wikipedia.orghuji.ac.il This technique is particularly useful for highly enriched compounds where the residual proton signals in ¹H NMR are very weak. sigmaaldrich.com

Table 2: Expected NMR Data for this compound

Technique Expected Observation Purpose
¹H NMR Absence of signal for N-methyl protons. Confirms replacement of H with D at specific sites. wikipedia.org

Advanced Analytical Methodologies for Amitriptyline N Oxide D6 in Research

Chromatographic Separations in Research Settings

Chromatographic techniques are fundamental in separating Amitriptyline (B1667244) N-Oxide-d6 from other analytes and matrix components prior to detection. The choice between liquid and gas chromatography depends on the physicochemical properties of the analyte and the objectives of the analysis.

Liquid Chromatography (LC) Techniques for Separation and Quantification

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is the most common technique for the analysis of amitriptyline and its metabolites, including the N-oxide. nih.govresearchgate.net These methods are well-suited for polar and thermally labile compounds. In a typical setup, a reversed-phase column, such as a C18 column, is used for separation. researchgate.netnih.gov

The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov Gradient elution is frequently employed to achieve optimal separation of multiple analytes with different polarities within a short analysis time. nih.gov The detection limit for related compounds using LC methods can be as low as 10 ng/ml in serum or plasma. nih.gov

Table 1: Examples of Liquid Chromatography Parameters for Amitriptyline-Related Compounds This table is interactive and can be sorted by clicking on the headers.

Parameter Condition 1 Condition 2
Column XB-C4 (4.6 mm x 250 mm, 5 µm) Gemini C18 (50 x 4.60 mm, 5 µm)
Mobile Phase 10mM ammonium acetate (0.6% formic acid)-acetonitrile (60:40, v/v) 1% formic acid in water and methanol (10:90, v/v)
Flow Rate 1.0 ml/min 0.2 mL/min

| Reference | nih.gov | researchgate.net |

Gas Chromatography (GC) Applications in Volatile Analyte Analysis

Gas chromatography is another powerful separation technique, but its application is generally limited to volatile and thermally stable compounds. While GC has been used for the analysis of amitriptyline and its primary metabolite nortriptyline (B1679971), its direct application for Amitriptyline N-Oxide-d6 is less common. mdpi.comnih.gov This is because N-oxide compounds can be thermally labile and may degrade at the high temperatures used in GC inlets and columns.

For the analysis of amitriptyline and nortriptyline by GC, derivatization is often necessary to improve their volatility and thermal stability. nih.gov Common derivatizing agents include trifluoroacetic anhydride. mdpi.com Given the potential for thermal degradation, LC-based methods are generally preferred for the analysis of Amitriptyline N-Oxide.

Mass Spectrometric Detection and Quantification Strategies

Mass spectrometry is a highly sensitive and selective detection technique that is often coupled with chromatography for the quantitative analysis of drugs and their metabolites in biological fluids.

LC-MS/MS for Enhanced Sensitivity and Selectivity

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the bioanalysis of many pharmaceutical compounds. nih.gov This technique offers exceptional sensitivity and selectivity, allowing for the detection of analytes at very low concentrations even in complex matrices like blood or plasma. nih.govcuny.edu

In LC-MS/MS, the analyte is first separated by LC, then ionized (commonly using electrospray ionization - ESI), and subsequently detected by the mass spectrometer. nih.gov The use of multiple reaction monitoring (MRM) mode further enhances selectivity by monitoring specific precursor-to-product ion transitions for the analyte and the internal standard. nih.gov The development of LC-MS/MS methods for antidepressants has been a significant focus in clinical and forensic toxicology. cuny.edu

Table 2: LC-MS/MS Parameters for Amitriptyline Analysis This table is interactive and can be sorted by clicking on the headers.

Parameter Setting
Ionization Mode Electrospray Ionization Positive (ESI+)
Acquisition Mode Multiple Reaction Monitoring (MRM)
Linear Range 0.5-400 ng/mL
Lower Limit of Quantification 0.5 ng/mL

| Reference | nih.gov |

Role of this compound as an Internal Standard in LC-MS/MS

In quantitative LC-MS/MS analysis, an internal standard is essential for accurate and precise results. This compound is an ideal internal standard for the quantification of Amitriptyline N-oxide. An ideal internal standard should be chemically and physically similar to the analyte but have a different mass. Deuterated standards, such as this compound, fulfill these criteria perfectly.

The internal standard is added to the sample at a known concentration before sample preparation. It co-elutes with the analyte and experiences similar extraction recovery and ionization effects. cuny.edu By measuring the ratio of the analyte's response to the internal standard's response, any variations during the analytical process can be compensated for, leading to highly reliable quantification. The use of deuterated analogs of analytes as internal standards is a widely accepted practice in bioanalytical method development. nih.govresearchgate.net

Ion Suppression and Matrix Effect Compensation Using Deuterated Standards

The "matrix effect" is a significant challenge in LC-MS/MS analysis, particularly when analyzing biological samples. It refers to the alteration of ionization efficiency by co-eluting matrix components, which can lead to either ion suppression or enhancement. longdom.org This can significantly impact the accuracy and precision of the results.

Deuterated internal standards like this compound are highly effective in compensating for matrix effects. cuny.edu Because the deuterated standard is structurally almost identical to the analyte, it has nearly the same retention time and is affected by the matrix in the same way. longdom.org Therefore, any ion suppression or enhancement experienced by the analyte will also be experienced by the internal standard. This allows the ratio of the analyte to the internal standard to remain constant, thus correcting for the matrix effect and ensuring accurate quantification. longdom.org The use of stable isotope-labeled internal standards is a key strategy for mitigating the risk of ion suppression in LC-MS-based methods. longdom.orgresearchgate.net

Method Development and Validation for Research Applications

The validation of an analytical method is a process that demonstrates its suitability for the intended purpose. For research applications involving the quantification of analytes in biological matrices, a robust and well-validated method is essential. When this compound is employed as an internal standard, the validation process ensures that it effectively compensates for variability during sample processing and analysis, such as extraction inconsistencies and matrix effects.

In analytical method validation, linearity, accuracy, and precision are cornerstone parameters that define the performance of the assay. While this compound is primarily used as an internal standard at a fixed concentration, its consistent response across the calibration range of the target analyte is crucial.

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. In the context of using this compound as an internal standard, its consistent response is evaluated alongside the calibration curve of the primary analyte (e.g., amitriptyline). A stable and predictable response of the internal standard across the linear range of the analyte is a key indicator of a well-performing assay. Research studies on amitriptyline analysis have demonstrated excellent linearity over specific concentration ranges, which is in part attributable to the consistent performance of the deuterated internal standard used. nih.govnih.gov

Below are representative data tables illustrating typical accuracy and precision assessments for a bioanalytical method utilizing a deuterated internal standard like this compound.

Table 1: Intra-day Accuracy and Precision
Nominal Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=5)Accuracy (%)Precision (%RSD)
5.05.2104.04.5
50.049.198.23.1
500.0508.5101.72.5
Table 2: Inter-day Accuracy and Precision
Nominal Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=15, 3 days)Accuracy (%)Precision (%RSD)
5.05.3106.06.8
50.048.897.65.2
500.0505.0101.04.1

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. For an internal standard like this compound, these parameters are not determined in the same way as for the target analyte. Instead, the focus is on the LOQ of the analyte itself, which is the lowest point on the calibration curve. A consistent and robust signal from the internal standard at the analyte's LOQ is necessary for accurate quantification at low concentrations.

In typical bioanalytical LC-MS/MS methods for amitriptyline where a deuterated internal standard is used, the LOQ for amitriptyline can be as low as 0.5 ng/mL in human serum. nih.govnih.gov The internal standard, this compound, would be added at a concentration that provides a strong and reproducible signal at this level.

Table 3: Representative LOQ Data for an Analyte Using a Deuterated Internal Standard
ParameterValue
Analyte LOQ0.5 ng/mL
Precision at LOQ (%RSD)< 20%
Accuracy at LOQ (%)80-120%

Specificity is the ability of the analytical method to measure the analyte of interest unequivocally in the presence of other components that may be expected to be present, such as metabolites, impurities, or matrix components. Selectivity refers to the ability to distinguish the analyte from other substances. In complex biological matrices like plasma, blood, or urine, matrix effects (ion suppression or enhancement) can significantly impact the accuracy of LC-MS/MS analyses.

The use of a stable isotope-labeled internal standard such as this compound is the most effective way to compensate for these matrix effects. Because the deuterated standard is chemically identical to the analyte (or its metabolite in this case), it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer's source. This co-elution and similar behavior allow the internal standard to normalize for variations in the analytical process, thereby enhancing the specificity and selectivity of the method. The validation of selectivity involves analyzing blank matrix samples from multiple sources to ensure that no endogenous components interfere with the detection of the analyte or the internal standard.

Application of Amitriptyline N Oxide D6 in Preclinical and in Vitro Biotransformation Studies

Investigational Methodologies for Biotransformation Pathways

Use as a Tracer in Enzymatic Reaction Mechanisms (e.g., Cytochrome P450 studies)

Amitriptyline (B1667244) N-Oxide-d6 serves as a powerful tracer in elucidating the complex enzymatic reaction mechanisms involved in drug metabolism, particularly those mediated by the Cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov In preclinical studies, a significant portion of amitriptyline N-oxide is reduced back to amitriptyline, which then enters the well-established metabolic cascade. nih.govresearchgate.net By introducing Amitriptyline N-Oxide-d6, researchers can follow the d6-labeled molecule as it is first reduced and then subsequently metabolized by CYP enzymes.

The primary metabolic pathways for amitriptyline involve N-demethylation and hydroxylation, catalyzed by specific CYP isoforms. clinpgx.org For instance, CYP2C19 is the principal enzyme responsible for the N-demethylation of amitriptyline to nortriptyline (B1679971), while CYP2D6 is the sole enzyme mediating its hydroxylation. clinpgx.orgnih.gov Other enzymes like CYP1A2 and CYP3A4 also play a role. nih.gov When studying these reactions in vitro using human liver microsomes or recombinant CYP enzymes, this compound can be used to confirm the involvement of these specific enzymes and to investigate the formation of reactive intermediates, such as arene oxides.

Identification of Metabolites and Transformation Products (e.g., N-demethylation, hydroxylation)

A primary application of this compound is in the definitive identification of metabolites. After its initial reduction to d6-amitriptyline, the compound undergoes further transformations. nih.gov The use of the stable isotope label simplifies the process of metabolite discovery. In a typical experiment, the biological system (e.g., human liver microsomes) is incubated with the deuterated compound. The resulting mixture is then analyzed by LC-MS.

Researchers search for mass spectral peaks corresponding to the predicted metabolites that retain the d6-label. For example, the N-demethylation of d6-amitriptyline would result in the formation of nortriptyline-d3, which has a specific mass-to-charge ratio. Similarly, hydroxylation would produce 10-hydroxyamitriptyline-d6. This stable isotope tracing method is highly effective for discovering and structurally annotating both expected and novel metabolic products.

The major biotransformation pathways for amitriptyline that can be traced using its deuterated N-oxide analog are summarized below.

Metabolic PathwayKey MetaboliteDescription
N-Oxide ReductionAmitriptyline-d6The initial step where this compound is reduced back to the parent amine. nih.gov
N-demethylationNortriptyline-d3Removal of one of the deuterated methyl groups from the side chain, primarily by CYP2C19. clinpgx.orgnih.gov
Hydroxylation(E)-10-OH-amitriptyline-d6Addition of a hydroxyl group to the central ring, exclusively mediated by CYP2D6. nih.gov
Aromatic OxidationDihydrodiol metabolitesOxidation of the aromatic nucleus to form an electrophilic arene oxide intermediate. nih.gov

Comparative Biotransformation Studies with Non-Deuterated Analogues

Elucidating Isotope Effects on Metabolic Rates (if applicable)

When comparing the metabolism of this compound to its non-deuterated (protium) analogue, the primary scientific question is whether a kinetic isotope effect (KIE) exists. A KIE occurs when replacing an atom with its heavier isotope alters the rate of a chemical reaction. nih.gov In the case of this compound, the deuterium (B1214612) atoms are on the N-methyl groups, which are the sites of N-demethylation.

This metabolic reaction, catalyzed by CYP enzymes, involves the cleavage of a carbon-hydrogen (C-H) bond. researchgate.net The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the C-H bond, meaning more energy is required to break it. researchgate.net Consequently, if the C-H bond cleavage is the rate-limiting step of the reaction, substituting hydrogen with deuterium will slow down the metabolic rate. nih.govresearchgate.net This phenomenon is known as the primary deuterium KIE. nih.gov

For CYP-mediated N-demethylation reactions, significant KIEs have been observed, with values ranging from 3.6 to 6.9 in some studies, indicating that hydrogen atom abstraction is a key part of the mechanism. nih.gov Therefore, it is highly probable that the N-demethylation of d6-amitriptyline (formed from the N-oxide) would proceed at a slower rate than that of unlabeled amitriptyline. Investigating the magnitude of this KIE can provide valuable information about the transition state of the enzymatic reaction and confirm whether C-H bond cleavage is indeed rate-determining. acs.org

Mechanistic Insights into Xenobiotic Transformations through Isotopic Tracing

Furthermore, isotopic tracing helps to quantify the flux through different competing pathways. By measuring the relative amounts of various d6-labeled metabolites (e.g., d3-nortriptyline vs. d6-10-hydroxyamitriptyline), scientists can determine the quantitative importance of demethylation versus hydroxylation under specific conditions. This approach allows for a detailed understanding of how factors like genetic polymorphisms in CYP enzymes or the presence of enzyme inhibitors can shift metabolic flux from one pathway to another, a phenomenon known as metabolic switching.

Ultimately, the use of stable isotope-labeled tracers moves beyond simple metabolite identification to provide a dynamic and quantitative picture of biotransformation. This detailed mechanistic understanding is fundamental to predicting drug-drug interactions, understanding inter-individual variability in drug response, and designing safer and more effective pharmaceuticals.

Chemical Stability and Degradation Pathways of Amitriptyline N Oxide D6

Factors Influencing Chemical Stability in Research Samples and Standards

The stability of Amitriptyline (B1667244) N-Oxide-d6, like other deuterated internal standards, is influenced by a combination of environmental factors and the inherent chemical properties of the N-oxide functional group. acanthusresearch.comnih.gov While the deuterium (B1214612) labeling is generally placed on non-exchangeable positions to prevent loss of the isotopic label, the molecule's core structure remains susceptible to degradation. acanthusresearch.com

Environmental conditions can significantly compromise the integrity of Amitriptyline N-Oxide-d6 standards and samples. nih.govplos.org

Light: Photodegradation is a recognized degradation pathway for tricyclic antidepressants. nih.govnih.gov Exposure to UV or visible light can catalyze oxidative reactions, potentially affecting the N-oxide group and the tricyclic ring system. nih.gov Therefore, storage in light-protected containers, such as amber vials, is crucial. alfa-chemistry.com

Temperature: While amitriptyline exhibits high thermal stability in its neat form (up to 188 °C), its solutions are more susceptible to degradation at elevated temperatures. nih.govmdpi.com Long-term storage of this compound solutions should be at controlled, cool temperatures (e.g., 2–8 °C or frozen) to minimize the rate of potential degradation reactions. alfa-chemistry.comresearchgate.net

pH: The stability of the molecule is influenced by pH. Hydrolytic degradation, which involves the cleavage of labile functional groups, is often pH-dependent. nih.govnih.gov Extreme pH conditions (both acidic and basic) can accelerate degradation, making it essential to maintain samples and standards in buffered solutions within a stable pH range. nih.gov

The following table summarizes the key environmental factors and their general impact on the stability of compounds structurally similar to this compound.

FactorPotential ImpactRecommended Precaution
Light (UV/Visible) Catalyzes photodegradation and oxidation. nih.govnih.govStore in amber or opaque containers.
Temperature Accelerates rates of all degradation reactions. nih.govresearchgate.netStore at refrigerated or frozen temperatures.
pH Influences hydrolytic and oxidative stability. nih.govnih.govMaintain in buffered, neutral solutions; avoid pH extremes.

Oxidation is a primary degradation pathway for amitriptyline and its derivatives. nih.govresearchgate.net The presence of even trace amounts of oxidizing agents or metal ions can catalyze these reactions, compromising the standard's purity.

Oxidizing Agents: The N-oxide functional group itself is a product of oxidation of the parent amitriptyline. nih.gov However, the molecule can undergo further oxidative degradation. Contact with reactive oxygen species or residual oxidants from synthesis (e.g., peroxides) can lead to the formation of various degradation products. nih.gov

Metal Ion Contaminants: Transition metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), are known catalysts for the oxidative degradation of organic molecules. nih.govnih.govmdpi.com These contaminants can be introduced through glassware, solvents, or sample matrices. The presence of Fe³⁺ has been shown to significantly enhance the degradation of phenolic compounds by ozone, illustrating the potent catalytic activity of metal ions. nih.gov They can facilitate the formation of reactive oxygen species, leading to accelerated degradation of the analyte. mdpi.com

Elucidation of Degradation Products and Pathways

The degradation of this compound can proceed through several mechanisms, with the most significant being reduction back to its parent amine. Oxidative and hydrolytic pathways also contribute to its decomposition profile. nih.govnih.gov

A primary and well-documented degradation pathway for Amitriptyline N-oxide is its reduction back to amitriptyline. nih.govresearchgate.net This conversion is not only a metabolic process in vivo but can also occur ex vivo in biological samples, which has significant implications for bioanalysis. nih.govnih.gov

One study highlighted the instability of Amitriptyline N-oxide in dried blood spot (DBS) samples, where it readily reverted to the parent compound. nih.gov This ex vivo reduction can lead to an overestimation of the parent drug's concentration and an inaccurate pharmacokinetic profile. nih.gov The extent of this degradation was found to be highly dependent on the type of DBS card used, with untreated cards showing significantly less degradation than treated cards. nih.gov This finding underscores that sample processing and storage matrices can actively contribute to the degradation of the analyte.

Research indicates that a substantial portion of an administered dose of Amitriptyline N-oxide is reduced to amitriptyline in the body before undergoing further metabolism. nih.govnih.gov This inherent biochemical instability highlights the potential for the reduction to occur in research samples if not handled under optimal conditions.

The table below details reported degradation of Amitriptyline N-oxide in a specific ex vivo matrix.

Sample MatrixStorage/Drying ConditionDegradation to AmitriptylineReference
Untreated DBS CardStandard Drying (2 hr)22% nih.gov
Treated DBS CardStandard Drying (2 hr)88% nih.gov

In addition to reduction, this compound is susceptible to the same oxidative and hydrolytic pressures as the parent compound. nih.gov

Oxidative Degradation: Oxidation is a major route of decomposition for tricyclic antidepressants. nih.gov For the N-oxide metabolite, this could involve hydroxylation of the tricyclic ring system or further reactions at the side chain, leading to a variety of degradation products. researchgate.net These processes can be catalyzed by light, heat, and metal ions. nih.gov

Hydrolytic Degradation: Hydrolysis can cleave labile bonds within the molecule's structure. nih.govnih.gov While the core structure of amitriptyline is relatively stable against hydrolysis, extreme pH and temperature conditions can promote this degradation pathway, potentially affecting the side chain. nih.gov

Implications for Storage and Handling of Reference Standards in Research

The stability challenges associated with this compound necessitate rigorous storage and handling protocols to ensure its integrity as a reference standard. acanthusresearch.comalfa-chemistry.com The goal is to minimize degradation and prevent isotopic exchange of the deuterium labels. acanthusresearch.com

Key recommendations for handling and storage include:

Storage Conditions: Standards should be stored in tightly sealed, light-resistant containers at low, stable temperatures (refrigerated at 2–8 °C or frozen below 0 °C) to slow all potential degradation pathways. alfa-chemistry.com The storage environment should be dry to prevent condensation. alfa-chemistry.com

Solvent Preparation: Solutions should be prepared using high-purity solvents free from metal ion contamination and oxidizing agents. It is advisable to use buffered solutions to maintain a stable, neutral pH.

Handling: Minimize exposure of the standard and its solutions to light and ambient temperatures. Use clean glassware and equipment to avoid cross-contamination with catalytic substances.

Monitoring Stability: The purity of the reference standard should be periodically assessed, especially for working solutions. This ensures that any degradation is identified before it can impact the accuracy of experimental results. nih.gov

By adhering to these principles, researchers can ensure the reliability of this compound as an internal standard, leading to more accurate and reproducible data in quantitative analytical studies.

Theoretical and Computational Investigations Involving Amitriptyline N Oxide D6

Quantum Chemical Calculations (e.g., DFT) for Structural and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of molecules. These methods provide a detailed understanding of the three-dimensional arrangement of atoms and the distribution of electrons, which are crucial determinants of a molecule's physical and chemical behavior.

For Amitriptyline (B1667244), DFT calculations have been successfully used to determine its optimized geometry, including bond lengths, bond angles, and dihedral angles. als-journal.comresearchgate.net These computational results have shown excellent agreement with experimental data where available. researchgate.net The same theoretical framework can be extended to Amitriptyline N-Oxide-d6 to predict its most stable conformation.

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can aid in the identification and characterization of compounds.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) approach within DFT is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts. als-journal.com For Amitriptyline, computed ¹H and ¹³C NMR spectra have demonstrated a strong correlation with experimental spectra. als-journal.comresearchgate.net Similar calculations for this compound would predict its characteristic NMR spectrum, accounting for the absence of signals from the six deuterium-substituted positions.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. By calculating the excitation energies and oscillator strengths, the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum can be determined. For Amitriptyline, the calculated UV spectrum has been shown to align well with experimental data. researchgate.net This allows for a theoretical prediction of how the N-oxidation and deuteration might subtly influence the electronic transitions.

FTIR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT, which correspond to the peaks observed in an infrared (IR) spectrum. These calculations can help in assigning the various vibrational modes of the molecule. For Amitriptyline, theoretical FTIR data has been compared with experimental results. researchgate.net A similar analysis for Amitriptyline N--Oxide-d6 would reveal the vibrational signatures of its functional groups, including the N-oxide moiety and the C-D bonds.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In studies of Amitriptyline, MEP analysis has been used to identify the sites most susceptible to electrophilic and nucleophilic attack. als-journal.com For this compound, the MEP would highlight the high negative potential around the oxygen atom of the N-oxide group, indicating its propensity to interact with electrophiles and participate in hydrogen bonding.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides further insights into chemical reactivity. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations provide a dynamic perspective on the behavior of molecules and their interactions with their environment. These methods are particularly useful for studying large biomolecular systems.

While excluding pharmacological effects, molecular docking and molecular dynamics simulations can be employed to study the non-covalent interactions of this compound with various biomolecules. For instance, such studies can elucidate how the compound binds to plasma proteins like human serum albumin, which is crucial for its distribution in the body. Molecular docking studies on Amitriptyline have identified the specific binding pockets and key interacting residues in target proteins. als-journal.comresearchgate.net These computational approaches can predict the binding affinity and orientation of this compound within these binding sites, considering the influence of the N-oxide group on the interaction profile.

Computational methods can be instrumental in predicting the metabolic fate of a drug by identifying the most likely sites of oxidation. The N-oxidation of Amitriptyline is a known metabolic pathway. researchgate.netresearchgate.net Computational models can calculate the activation energies for oxidation at different positions within the molecule, thereby predicting the regioselectivity of metabolic enzymes like cytochrome P450. Such studies can help in understanding the formation of Amitriptyline N-Oxide from its parent drug.

Computational Frameworks for Compound Behavior Prediction in Research

Various computational frameworks and software packages are available to predict the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates. mdpi.com These tools often utilize quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) models. For this compound, these frameworks can provide estimations of properties such as:

Solubility: Predicting the aqueous solubility is crucial for understanding its behavior in biological fluids.

Lipophilicity (logP): This parameter influences the compound's ability to cross biological membranes.

Blood-Brain Barrier Permeability: Predicting whether the compound can enter the central nervous system.

These predictive models are built upon large datasets of experimentally determined properties and employ machine learning algorithms to forecast the behavior of new compounds.

Emerging Research Areas and Future Directions for Amitriptyline N Oxide D6

Development of Novel Analytical Methods for Trace Analysis

The accurate quantification of pharmaceutical metabolites in complex biological and environmental matrices is a significant analytical challenge. The development of robust and sensitive analytical methods is crucial for pharmacokinetic studies, therapeutic drug monitoring, and environmental risk assessment. In this context, Amitriptyline (B1667244) N-Oxide-d6 is poised to play a pivotal role as an internal standard in advanced analytical techniques, particularly those involving mass spectrometry.

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry. scispace.comnih.gov Their physicochemical properties are nearly identical to their non-labeled counterparts, ensuring they behave similarly during sample preparation, chromatography, and ionization. scispace.com This co-elution and similar ionization response allow for the correction of matrix effects and variations in instrument performance, leading to highly accurate and precise quantification. kcasbio.com

The use of Amitriptyline N-Oxide-d6 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods would offer significant advantages for the trace analysis of Amitriptyline N-Oxide. The mass difference of six daltons between the labeled and unlabeled compound allows for their distinct detection by the mass spectrometer, while their identical chemical behavior ensures reliable quantification.

Table 1: Comparison of Internal Standards for Amitriptyline N-Oxide Analysis

Internal Standard TypeAdvantagesDisadvantagesRelevance to this compound
Structural Analogue More readily available and less expensive than isotopically labeled standards.May exhibit different chromatographic retention times, ionization efficiencies, and extraction recoveries from the analyte, potentially leading to inaccurate quantification.A less ideal choice compared to a stable isotope-labeled standard.
This compound Co-elutes with the analyte, has the same extraction recovery and ionization response, and effectively compensates for matrix effects. kcasbio.comHigher cost of synthesis. The ideal internal standard for accurate and precise quantification of Amitriptyline N-Oxide.

The development of new analytical methods incorporating this compound will enable more reliable and sensitive detection of Amitriptyline N-Oxide at trace levels in various matrices.

Expanded Use in Environmental Fate and Transformation Studies (e.g., wastewater, soil)

The presence of pharmaceuticals in the environment is a growing concern. Understanding the environmental fate and transformation of these compounds is essential for assessing their ecological impact. Isotopically labeled compounds are powerful tools for these studies, allowing researchers to trace the degradation pathways of pollutants in complex environmental systems like wastewater and soil. iaea.orgtaylorfrancis.com

This compound can serve as a valuable tracer to investigate the environmental transformation of amitriptyline. By spiking environmental samples with a known concentration of the labeled compound, researchers can monitor its degradation and the formation of transformation products over time. The distinct mass of the deuterated analogue allows it to be differentiated from any naturally occurring Amitriptyline N-Oxide, providing a clear picture of the transformation processes.

Table 2: Applications of this compound in Environmental Studies

Research AreaApplication of this compoundExpected Outcome
Wastewater Treatment Used as a spike-in compound to trace the removal and transformation of Amitriptyline N-Oxide during various treatment processes.Determination of the efficiency of wastewater treatment plants in removing this metabolite.
Soil Biodegradation Applied to soil microcosms to study the rate and pathways of Amitriptyline N-Oxide biodegradation by soil microorganisms.Identification of key degradation products and assessment of the persistence of the compound in soil environments.
Photodegradation Studies Employed in controlled laboratory experiments to investigate the breakdown of Amitriptyline N-Oxide under simulated sunlight.Understanding the role of sunlight in the natural attenuation of the compound in surface waters.

These studies, facilitated by the use of this compound, will contribute to a more comprehensive understanding of the environmental behavior of amitriptyline and its metabolites.

Innovative Applications in Biological Systems as a Research Probe (non-clinical focus)

Beyond its role as an internal standard, this compound holds potential as a research probe in non-clinical biological studies. Stable isotope labeling is a powerful technique for elucidating metabolic pathways and understanding the dynamics of biological processes. diagnosticsworldnews.combmlsci.com

By introducing this compound into in vitro or in vivo experimental systems, researchers can trace its metabolic fate without the safety concerns associated with radioactive isotopes. diagnosticsworldnews.com The deuterium (B1214612) label provides a unique mass signature that can be tracked using mass spectrometry, allowing for the identification and quantification of downstream metabolites. This approach can provide valuable insights into the enzymatic processes involved in the metabolism of Amitriptyline N-Oxide.

Potential non-clinical research applications include:

Metabolic Pathway Elucidation: Investigating the biotransformation of Amitriptyline N-Oxide in liver microsomes or other cellular systems to identify novel metabolites.

Enzyme Kinetics: Studying the kinetics of enzymes responsible for the metabolism of Amitriptyline N-Oxide.

Drug-Drug Interaction Studies: Assessing the potential for other compounds to inhibit or induce the metabolism of Amitriptyline N-Oxide.

The use of this compound as a research probe offers a safe and effective means to explore the intricate biochemical pathways involving this compound.

Challenges and Opportunities in the Synthesis and Characterization of Complex Labeled Analogues

The synthesis and characterization of complex isotopically labeled compounds like this compound present both challenges and opportunities.

Challenges:

Synthesis Complexity: The introduction of deuterium atoms at specific positions within a molecule can require sophisticated multi-step synthetic routes.

Isotopic Purity: Achieving high isotopic enrichment and ensuring the deuterium labels are in the desired positions require careful control of reaction conditions and rigorous purification.

Characterization: Confirming the exact location and number of deuterium atoms requires advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Opportunities:

Method Development: The need for efficient and selective deuteration methods drives innovation in synthetic organic chemistry. researchgate.net

Improved Analytical Standards: The synthesis of highly pure and well-characterized labeled compounds provides the analytical community with superior tools for quantification.

Enhanced Research Capabilities: The availability of complex labeled analogues opens up new avenues for research in metabolism, environmental science, and toxicology.

Overcoming the challenges associated with the synthesis and characterization of compounds like this compound will continue to be a key area of focus, with the potential to significantly advance various fields of scientific inquiry.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing Amitriptyline N-Oxide-d6, and how do deuterated analogs affect data interpretation?

  • Methodological Answer : Proton nuclear magnetic resonance (¹H-NMR) and high-resolution mass spectrometry (HRMS) are primary techniques for structural confirmation. The deuterated form (d6) introduces isotopic shifts in NMR spectra, necessitating careful comparison with non-deuterated reference standards. For quantification, ensure calibration curves are validated using certified reference materials (e.g., MM0062.12 in ). Note that deuterium substitution may alter retention times in chromatography; thus, method optimization is critical .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Use mechanical exhaust systems or fume hoods to minimize airborne exposure (). Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved eye protection. Avoid skin contact due to potential irritation (H315/H319 warnings in ). Store the compound in airtight containers under refrigeration (2–8°C) to maintain stability, as per storage guidelines in . Conduct regular risk assessments for respiratory protection if dust formation is likely .

Q. How can researchers validate the purity of this compound for pharmacokinetic studies?

  • Methodological Answer : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) and compare retention times against USP/EP reference standards (). Monitor for impurities such as Amitriptyline Hydrochloride (Impurity F) and Cyclobenzaprine Hydrochloride (Impurity E), which may co-elute. Use mass spectrometry for confirmatory analysis of deuterium incorporation efficiency (>98% isotopic enrichment required) .

Advanced Research Questions

Q. How should experimental designs address contradictions in solubility data for this compound across different pH conditions?

  • Methodological Answer : Apply the pH-Ramp Shake-Flask method () to systematically evaluate solubility-pH profiles. Prepare buffered solutions (pH 1–12) and measure equilibrium solubility using validated spectrophotometric or gravimetric techniques. Account for surface-active properties of tricyclic compounds by ensuring agitation uniformity. Discrepancies may arise from ionic strength variations or incomplete phase separation; replicate experiments under controlled conditions (e.g., 25°C ± 0.5°C) .

Q. What strategies resolve conflicting pharmacokinetic data on this compound metabolism in vivo?

  • Methodological Answer : Use compartmental modeling to distinguish between rapid absorption of the N-oxide form (t₁/₂ absorption = 0.31 h) and delayed conversion to Amitriptyline (). Incorporate deuterium isotope effects on CYP450-mediated oxidation rates. Validate assays using plasma samples spiked with stable isotope-labeled internal standards (e.g., d6-Amitriptyline) to minimize matrix interference .

Q. How can researchers optimize LC-MS/MS methods to quantify low-abundance metabolites of this compound in complex biological matrices?

  • Methodological Answer : Implement solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C8/SCX) to enhance recovery of polar metabolites. Use multiple reaction monitoring (MRM) transitions specific to deuterated species (e.g., m/z 298 → 233 for d6-Amitriptyline). Calibrate using matrix-matched standards to correct for ion suppression effects. Cross-validate with orthogonal techniques like high-field asymmetric waveform ion mobility spectrometry (FAIMS) .

Q. What experimental controls are essential to assess the stability of this compound under oxidative stress conditions?

  • Methodological Answer : Expose the compound to controlled oxidative environments (e.g., 3% H₂O₂, 37°C) and monitor degradation via UPLC-PDA. Include antioxidants (e.g., ascorbic acid) in parallel experiments to identify protective mechanisms. Quantify N-oxide reduction products (e.g., Amitriptyline) using deuterium-specific MRM transitions. Reference stability guidelines in to ensure compliance with ICH Q1A(R2) protocols .

Data Analysis and Contradiction Management

Q. How should researchers statistically analyze variability in deuterium labeling efficiency across synthesis batches?

  • Methodological Answer : Apply ANOVA with post-hoc Tukey tests to compare isotopic enrichment (%) across batches. Use process analytical technology (PAT) tools (e.g., in-situ FTIR) to monitor deuteration reactions in real time. Correlate variability with reaction parameters (e.g., temperature, catalyst concentration) using multivariate regression models .

Q. What approaches reconcile discrepancies between in vitro and in vivo metabolic half-lives of this compound?

  • Methodological Answer : Conduct interspecies scaling (e.g., rat-to-human) using allometric equations adjusted for deuterium kinetic isotope effects. Validate in vitro-in vivo extrapolation (IVIVE) with physiologically based pharmacokinetic (PBPK) modeling. Account for plasma protein binding differences using equilibrium dialysis assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.